molecular formula C6H15AsGeN2 B14494510 [Diazo(trimethylgermyl)methyl](dimethyl)arsane CAS No. 63382-61-6

[Diazo(trimethylgermyl)methyl](dimethyl)arsane

Cat. No.: B14494510
CAS No.: 63382-61-6
M. Wt: 262.75 g/mol
InChI Key: CWZRYLFYXAPIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazo(trimethylgermyl)methylarsane is a complex organometallic compound that contains both germanium and arsenic atoms

Preparation Methods

The synthesis of Diazo(trimethylgermyl)methylarsane typically involves the reaction of trimethylgermylmethyl lithium with dimethylarsenic chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high purity and yield of the product.

Chemical Reactions Analysis

Diazo(trimethylgermyl)methylarsane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler organometallic compounds.

    Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diazo(trimethylgermyl)methylarsane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organometallic compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions between metal atoms and biological molecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including semiconductors and other electronic components.

Mechanism of Action

The mechanism of action of Diazo(trimethylgermyl)methylarsane involves its interaction with various molecular targets. The compound can form complexes with other molecules, altering their chemical properties and reactivity. The pathways involved in its mechanism of action include coordination chemistry and organometallic interactions.

Comparison with Similar Compounds

Similar compounds to Diazo(trimethylgermyl)methylarsane include other organogermanium and organoarsenic compounds. These compounds share some chemical properties but differ in their specific reactivity and applications. For example, trimethylgermylmethyl lithium and dimethylarsenic chloride are similar in structure but have different reactivity profiles and uses.

Properties

CAS No.

63382-61-6

Molecular Formula

C6H15AsGeN2

Molecular Weight

262.75 g/mol

IUPAC Name

[diazo(trimethylgermyl)methyl]-dimethylarsane

InChI

InChI=1S/C6H15AsGeN2/c1-7(2)6(10-9)8(3,4)5/h1-5H3

InChI Key

CWZRYLFYXAPIRI-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C(=[N+]=[N-])[As](C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.